molecular formula C12H19Cl2N3O B13504659 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride

Cat. No.: B13504659
M. Wt: 292.20 g/mol
InChI Key: HDWVLKHVZYEKPS-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H19Cl2N3O and a molecular weight of 292.2. It is commonly used in research and development, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride typically involves the reaction of 4-aminopiperidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride can be compared with other similar compounds, such as:

    2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride: Similar structure but different functional groups.

    2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride: Similar piperidine ring but different substituents.

    2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride: Similar piperidine ring but different side chains .

Properties

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.20 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)benzamide;dihydrochloride

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-5-7-15(8-6-9)11-4-2-1-3-10(11)12(14)16;;/h1-4,9H,5-8,13H2,(H2,14,16);2*1H

InChI Key

HDWVLKHVZYEKPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C(=O)N.Cl.Cl

Origin of Product

United States

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